molecular formula C7H11ClO2 B8294462 (1-Chloro-2-methyl-3-butene-2-yl) acetate

(1-Chloro-2-methyl-3-butene-2-yl) acetate

Cat. No. B8294462
M. Wt: 162.61 g/mol
InChI Key: XBLBRVOSSJQTNS-UHFFFAOYSA-N
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Patent
US05874611

Procedure details

82 g (1.2 mol) of Isoprene and 360 g of glacial acetic acid were mixed. With stirring under ice cooling and with keeping an internal temperature at 10°-15° C., 108 g (1.0 mol) of t-butyl hypochlorite were added dropwise therein. The resulting mixture was continuously stirred as it was until the yellow color of said t-butyl hypochlorite disapperared from the reaction liquid. After water (500 ml) was added into the reaction liquid, it was extracted with ether (300 ml×2). After the organic layer was washed with an aqueous solution saturated with sodium hydrogencarbonate, and thereafter with water and dried, it was concentrated under reduced pressure, thereby obtaining an oily residue. This residue was distilled under reduced pressure, whereby 120 g of the title compound were obtained. (Yield: 43%)
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([OH:9])(=[O:8])[CH3:7].[Cl:10]OC(C)(C)C>O>[C:6]([O:9][C:3]([CH3:4])([CH:2]=[CH2:1])[CH2:5][Cl:10])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
360 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClOC(C)(C)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10°-15° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was continuously stirred as it
CUSTOM
Type
CUSTOM
Details
disapperared from the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (300 ml×2)
WASH
Type
WASH
Details
After the organic layer was washed with an aqueous solution saturated with sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining an oily residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(CCl)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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